2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound features a 1,4-dihydroquinoline core substituted at position 3 with a 4-methylbenzoyl group, at position 6 with chlorine, and at position 1 with an acetamide moiety linked to a 3,4-dimethoxyphenyl group. The dihydroquinoline scaffold is known for its planar aromatic system, which facilitates π-π stacking interactions in biological targets. The 4-methylbenzoyl substituent introduces electron-withdrawing and lipophilic characteristics, while the 3,4-dimethoxyphenyl group enhances solubility through its electron-rich methoxy substituents.
Properties
IUPAC Name |
2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(22-10-8-18(28)12-20(22)27(21)33)15-25(31)29-19-9-11-23(34-2)24(13-19)35-3/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNDNGFMVMZOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorinated Benzoyl Group: The chlorinated benzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the coupling of the intermediate product with 3,4-dimethoxyphenylacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorinated benzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Target Compound: 1,4-Dihydroquinoline core with 4-oxo and chloro substituents.
- N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide (): Replaces the dihydroquinoline core with a quinazolin-2,4-dione system. The quinazolinone ring introduces two adjacent carbonyl groups, increasing hydrogen-bonding capacity and planarity, which may enhance interactions with enzymes like GABA transaminase (implied by its anticonvulsant activity) . Key Difference: The quinazolinone core likely confers higher metabolic stability compared to dihydroquinoline due to reduced aromatic ring flexibility.
Substituent Effects on the Quinoline/Quinazolinone Ring
- Target Compound: 6-Chloro: Enhances lipophilicity (Cl: LogP +0.71) and may improve blood-brain barrier penetration.
- 2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxoquinolin-1-yl]-N-(4-Chlorophenyl)Acetamide (): 6-Ethyl: Increases lipophilicity (Ethyl: LogP +0.56) compared to chloro but reduces electronegativity. 3-Benzenesulfonyl: Strong electron-withdrawing group (EWG) that may enhance oxidative stability but reduce solubility . Key Difference: The ethyl and benzenesulfonyl substituents in may favor interactions with hydrophobic enzyme pockets, whereas the target’s methylbenzoyl group balances lipophilicity and aromatic interactions.
Acetamide-Linked Aryl Group Modifications
- Target Compound : N-(3,4-Dimethoxyphenyl)
- Methoxy groups (-OCH₃) enhance solubility via hydrogen bonding and provide moderate electron-donating effects.
- Dichlorophenyl substituent () increases LogP (Cl: +0.71 per Cl) but reduces solubility compared to dimethoxyphenyl .
- N-(4-Chlorophenyl) () :
- Single chloro substituent offers moderate lipophilicity without the solubility trade-offs of dichloro derivatives.
Table 1: Structural and Physicochemical Comparison
*Estimated LogP using fragment-based calculations (ClogP).
Crystallographic and Conformational Insights
- : Demonstrates that dihedral angles between aryl and heterocyclic rings influence molecular conformation and intermolecular interactions. For example, dichlorophenyl-pyrazolyl dihedral angles (54.8°–77.5°) affect dimer formation via N–H⋯O hydrogen bonds .
- Target Compound : The 3,4-dimethoxyphenyl group likely adopts a coplanar conformation with the acetamide due to resonance effects, promoting stronger crystal packing than dichlorophenyl analogs.
Research Implications
- Anticonvulsant Activity: The quinazolinone derivative () highlights the importance of a rigid, planar core for CNS-targeted activity.
- Solubility vs. Bioavailability : The 3,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility over dichloro or sulfonyl analogs, which could enhance oral bioavailability .
Biological Activity
The compound 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. Its structure incorporates various functional groups that are believed to contribute to its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical formula of the compound is , with a molecular weight of approximately 422.87 g/mol. The structural features include:
- A quinoline core with a chloro substituent.
- A benzoyl moiety attached at one position.
- An acetamide functional group linked to a dimethoxyphenyl ring.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antimicrobial activity, potentially due to the presence of the chloro and methoxy groups which enhance membrane permeability and interaction with bacterial enzymes .
Anticancer Properties
The compound's anticancer potential has been explored in vitro using various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 12.0 |
| A549 (lung cancer) | 18.3 |
The mechanism appears to involve the inhibition of DNA synthesis and disruption of cell cycle progression, particularly at the G2/M phase .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a dosage range of 10-50 mg/kg body weight.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of derivatives based on this compound highlighted its enhanced activity against resistant strains of bacteria when combined with other antibiotics, suggesting potential for use in combination therapies .
- Case Study on Cancer Treatment : In preclinical trials, the compound was tested in xenograft models of human tumors, where it demonstrated significant tumor reduction compared to control groups treated with vehicle alone. This study underscored its potential as a lead candidate for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
